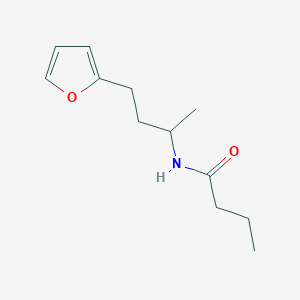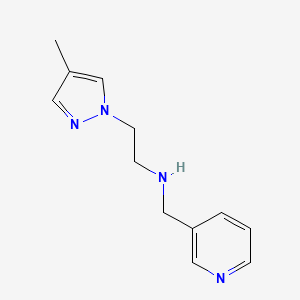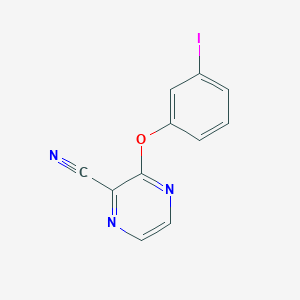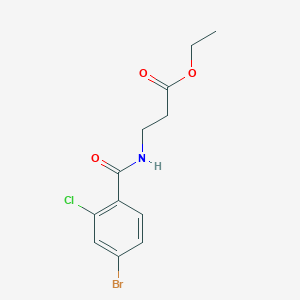
Ethyl 3-(4-bromo-2-chlorobenzamido)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(4-bromo-2-chlorobenzamido)propanoate is an organic compound with the molecular formula C12H13BrClNO3. It is a derivative of propanoic acid and contains both bromine and chlorine atoms attached to a benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-bromo-2-chlorobenzamido)propanoate typically involves the esterification of 3-(4-bromo-2-chlorobenzamido)propanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as distillation and recrystallization ensures the production of high-purity compounds suitable for research and commercial applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-bromo-2-chlorobenzamido)propanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the benzene ring can be substituted with other functional groups using appropriate reagents.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.
Reduction: The compound can be reduced to remove the bromine and chlorine atoms, resulting in a simpler benzamido derivative.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide in the presence of a suitable solvent can facilitate substitution reactions.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group. Common reagents include hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst can be used for reduction reactions.
Major Products
Substitution Reactions: Depending on the substituents introduced, various derivatives of this compound can be obtained.
Hydrolysis: The major products are 3-(4-bromo-2-chlorobenzamido)propanoic acid and ethanol.
Reduction: The major product is a benzamido derivative with the bromine and chlorine atoms removed.
Scientific Research Applications
Ethyl 3-(4-bromo-2-chlorobenzamido)propanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-bromo-2-chlorobenzamido)propanoate involves its interaction with specific molecular targets. The presence of bromine and chlorine atoms on the benzene ring can influence its reactivity and binding affinity to biological molecules. The compound may interact with enzymes or receptors, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(4-bromo-2-fluorobenzamido)propanoate
- Ethyl 3-(4-chloro-2-bromobenzamido)propanoate
- Ethyl 3-(4-iodo-2-chlorobenzamido)propanoate
Uniqueness
Ethyl 3-(4-bromo-2-chlorobenzamido)propanoate is unique due to the specific combination of bromine and chlorine atoms on the benzene ring. This combination imparts distinct chemical and physical properties, making it a valuable compound for various research applications. The presence of both halogens can influence its reactivity and interactions with other molecules, setting it apart from similar compounds with different halogen substitutions.
Properties
Molecular Formula |
C12H13BrClNO3 |
|---|---|
Molecular Weight |
334.59 g/mol |
IUPAC Name |
ethyl 3-[(4-bromo-2-chlorobenzoyl)amino]propanoate |
InChI |
InChI=1S/C12H13BrClNO3/c1-2-18-11(16)5-6-15-12(17)9-4-3-8(13)7-10(9)14/h3-4,7H,2,5-6H2,1H3,(H,15,17) |
InChI Key |
QGLBZHDJIBOLLT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCNC(=O)C1=C(C=C(C=C1)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


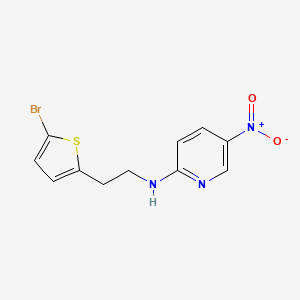
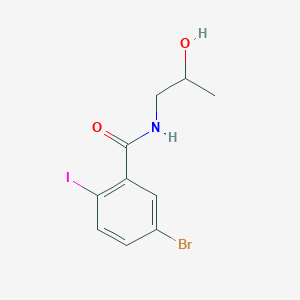
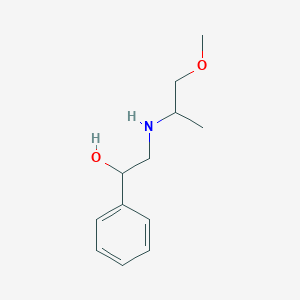
![6-Chloro-3,5-dihydrospiro[benzo[b]azepine-4,2'-[1,3]dioxolan]-2(1H)-one](/img/structure/B14915012.png)
![(2E)-3-phenyl-N-[2,2,2-trichloro-1-(morpholin-4-yl)ethyl]prop-2-enamide](/img/structure/B14915015.png)
![2-Bromo-6,9-dihydropyrido[1,2-a]indole](/img/structure/B14915023.png)
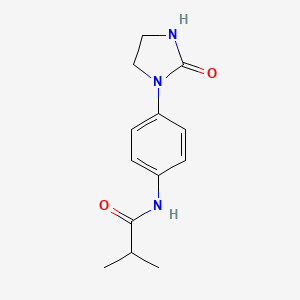
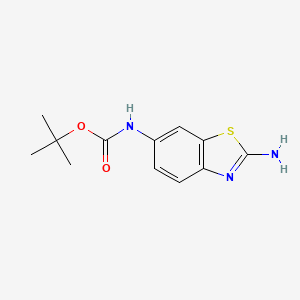
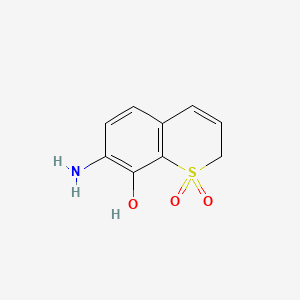

![3-Azabicyclo[4.1.0]heptan-5-ylmethanol](/img/structure/B14915062.png)
